Ethyl 4-(2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate
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Description
Ethyl 4-(2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C21H24N6O3S and its molecular weight is 440.52. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to interact with a variety of enzymes and receptors .
Mode of Action
It’s worth noting that similar compounds have shown to cause g2/m phase arrest and induce cell apoptosis in a concentration-dependent manner .
Biochemical Pathways
Compounds with similar structures have been associated with diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
Similar compounds have shown to cause g2/m phase arrest and induce cell apoptosis in a concentration-dependent manner .
Action Environment
It’s worth noting that the stability and efficacy of similar compounds can be influenced by various factors, including temperature, ph, and the presence of other substances .
Properties
IUPAC Name |
ethyl 4-[2-[[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O3S/c1-3-30-21(29)26-12-10-25(11-13-26)19(28)14-31-20-23-22-18-9-8-17(24-27(18)20)16-6-4-15(2)5-7-16/h4-9H,3,10-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRGFXLEURNSLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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